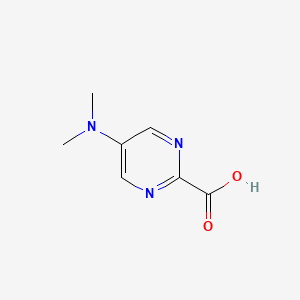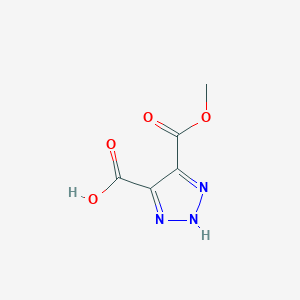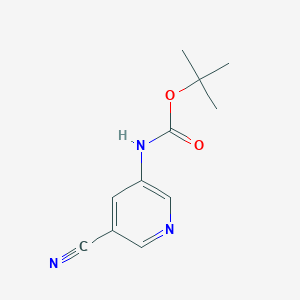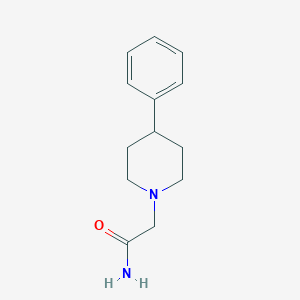
5-(dimethylamino)pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)pyrimidine-2-carboxylic acid (DMP) is an important organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
5-(dimethylamino)pyrimidine-2-carboxylic acid has a wide range of applications in the scientific research field. It is used as a substrate for the synthesis of various compounds, such as 2,4-diaminopyrimidine, 1,3-diaminopyrimidine, and 1,3,5-triaminopyrimidine. It is also used as a starting material for the synthesis of various other compounds, such as 2,4-diaminopyrimidine-5-carboxylic acid, 2,4-diaminopyrimidine-6-carboxylic acid, and 2,4-diaminopyrimidine-6-sulfonic acid. This compound is also used as a pharmaceutical intermediate for the synthesis of various drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 5-(dimethylamino)pyrimidine-2-carboxylic acid is not well understood. However, studies have shown that this compound can interact with various proteins and enzymes, such as cytochrome P450 enzymes, and inhibit their activity. This inhibition of enzyme activity can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes, such as cytochrome P450 enzymes, and inhibit the production of various proteins, such as tumor necrosis factor-alpha. It can also inhibit the growth of various cancer cells, such as breast cancer cells, and induce apoptosis in these cells. In addition, studies have shown that this compound can inhibit the activity of various neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(dimethylamino)pyrimidine-2-carboxylic acid in lab experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is difficult to obtain pure this compound, as it is easily contaminated by other compounds. In addition, this compound is unstable and can easily degrade when exposed to light or heat.
Orientations Futures
There are a number of potential future directions for the use of 5-(dimethylamino)pyrimidine-2-carboxylic acid. One potential direction is the development of new drugs or therapies based on the biochemical and physiological effects of this compound. For example, this compound could be used as a starting material for the development of new antifungal agents or antiviral agents. Another potential direction is the development of new compounds based on the structure of this compound. For example, new compounds could be synthesized based on the structure of this compound that have improved properties, such as increased stability or increased potency. Finally, this compound could also be used in combination with other compounds to create new compounds with improved properties.
Méthodes De Synthèse
The synthesis of 5-(dimethylamino)pyrimidine-2-carboxylic acid is a multi-step reaction that involves the condensation of 2,4-diaminopyrimidine and dimethyl formamide (DMF). The reaction is initiated by the addition of a base, such as sodium hydroxide or potassium carbonate, to the mixture of 2,4-diaminopyrimidine and DMF. This reaction leads to the formation of the intermediate product, 5-(dimethylamino)pyrimidine-2-carboxylic ester. This intermediate product is then hydrolyzed to form this compound.
Propriétés
IUPAC Name |
5-(dimethylamino)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)5-3-8-6(7(11)12)9-4-5/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJPGYSJMMHNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)

![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)





![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)
![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)
![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)